2-Semicarbazono-1-chloropropane
Description
2-Semicarbazono-1-chloropropane is a semicarbazone derivative characterized by a chlorinated propane backbone linked to a semicarbazone functional group (NH2CONH-). Semicarbazones are typically synthesized via condensation reactions between ketones or aldehydes and semicarbazide, forming stable hydrazone derivatives.
Properties
Molecular Formula |
C4H8ClN3O |
|---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
(1-chloropropan-2-ylideneamino)urea |
InChI |
InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9) |
InChI Key |
RJVJMYIGSGZOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The primary distinction between 2-semicarbazono-1-chloropropane and related compounds lies in the functional group and substituents:
Key Observations :
- Thiosemicarbazones : The substitution of oxygen with sulfur in the semicarbazone group (NH2CSNH- vs. NH2CONH-) enhances hydrophobicity. For example, DMPTHP thiosemicarbazone is air-stable and insoluble in water, contrasting with the likely moderate solubility of semicarbazones due to the polar oxygen atom .
Stability and Reactivity
- Chlorine Effects: The chlorine atom in this compound may increase electrophilicity at the adjacent carbon, influencing nucleophilic substitution reactions—a property less pronounced in non-chlorinated analogs.
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